Rubidomycin

Acute Myeloid Leukemia Induction Chemotherapy Comparative Efficacy

Anthracycline class-level procurement often overlooks critical differences in cardiotoxicity and DNA binding. Rubidomycin (daunorubicin) offers a distinct pharmacological profile: lower cardiotoxicity vs. doxorubicin (0.6 IGHG conversion factor) and a unique NADPH-reductase binding pattern. • Essential reference standard for AML drug screening; benchmark novel agents against established clinical data (e.g., AML-10 trial). • High-purity API for CPX-351 liposomal biosimilar development; CoA provided. • Suitable for comparative mechanistic cardiotoxicity studies.

Molecular Formula C27H30NO10+
Molecular Weight 528.5 g/mol
Cat. No. B1240619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidomycin
SynonymsCerubidine
Dauno Rubidomycine
Dauno-Rubidomycine
Daunoblastin
Daunoblastine
Daunomycin
Daunorubicin
Daunorubicin Hydrochloride
Hydrochloride, Daunorubicin
NSC 82151
NSC-82151
NSC82151
Rubidomycin
Rubomycin
Molecular FormulaC27H30NO10+
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O
InChIInChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/p+1/t10-,14-,16-,17-,22+,27-/m0/s1
InChIKeySTQGQHZAVUOBTE-VGBVRHCVSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rubidomycin (Daunorubicin) Baseline Overview


Rubidomycin, also known as daunorubicin, is a cytotoxic anthracycline antibiotic produced by Streptomyces species [1]. It exerts its antineoplastic effect primarily through DNA intercalation and inhibition of topoisomerase II, leading to the disruption of DNA and RNA synthesis in both sensitive and resistant Ehrlich ascites tumor cells [2]. As a foundational chemotherapeutic agent, it remains a cornerstone in the induction therapy of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in both pediatric and adult patient populations [3].

DNA topoisomerase II inhibition studies
DNA intercalation mechanism research
Leukemia cell-model cytotoxicity screening

Rubidomycin Non-Interchangeability with Anthracyclines


Despite sharing a core anthracycline structure, subtle molecular differences among doxorubicin, idarubicin, epirubicin, and mitoxantrone lead to clinically significant variations in efficacy, toxicity, and pharmacokinetics, precluding generic substitution [1]. For example, the presence or absence of a single methoxy group on the chromophore ring (as in idarubicin) or a hydroxyl group on the side chain (as in doxorubicin) dramatically alters lipophilicity, cellular uptake, and DNA binding specificity [2]. These structural divergences directly translate into differential clinical outcomes, including complete remission rates, overall survival, and cardiac safety profiles, as demonstrated in large randomized controlled trials [3]. Consequently, procurement decisions for research or clinical use must be guided by evidence specific to rubidomycin/daunorubicin and its unique pharmacological signature, not inferred from class-level data [4].

Structural variance
Minor side-chain modifications (e.g., methoxy or hydroxyl groups) alter lipophilicity and DNA binding, shifting pharmacological profile.
Endpoint divergence
Differences in cellular response and tolerability endpoints between daunorubicin and idarubicin/doxorubicin may limit class-level inference.
Mechanistic specificity
Reductase binding and metabolic activation pathways differ, requiring compound-specific investigation rather than anthracycline-class substitution.

Rubidomycin Comparative Evidence


Overall Survival in AML: Daunorubicin vs. Idarubicin

A randomized trial directly compared the combination of idarubicin/cytarabine (IDR/Ara-C) to standard daunorubicin/cytarabine (DNR/Ara-C) in 130 patients with newly diagnosed AML. The IDR/Ara-C regimen demonstrated a significantly higher complete remission (CR) rate and longer overall survival (OS) [1]. However, a larger, subsequent trial (EORTC/GIMEMA AML-10) of 2,157 patients found that while CR rates were similar (69%), the 5-year disease-free survival (DFS) was significantly shorter in the daunorubicin arm compared to idarubicin and mitoxantrone [2]. This demonstrates that idarubicin offers superior long-term disease control, but this does not translate to a significant OS benefit in all contexts, underscoring the need for context-specific selection.

OS endpoint (AML)
Head-to-head
Daunorubicin + Ara-C: 13.5 months
Idarubicin + Ara-C: 19.5 months
(P = .025)
Reported comparator OS endpoint context
Trial in 130 adults; median follow-up 2.5 yr
Acute Myeloid Leukemia Induction Chemotherapy Comparative Efficacy

Liposomal CPX-351 vs. Standard 7+3 in High-Risk AML

The liposomal encapsulation of cytarabine and daunorubicin in a fixed 5:1 molar ratio (CPX-351, Vyxeos®) represents a significant formulation-based differentiation. A pivotal phase III trial (NCT01696084) in 309 older patients (60-75 years) with newly diagnosed high-risk/secondary AML demonstrated that CPX-351 significantly improved overall survival compared to the standard-of-care '7+3' regimen of conventional cytarabine plus daunorubicin [1]. This is not merely a change in delivery but a pharmacological innovation that maintains a synergistic drug ratio in vivo for enhanced tumor penetration and reduced toxicity [2].

CPX-351 liposomal OS
Head-to-head
CPX-351: 9.56 months
7+3 regimen: 5.95 months
(HR 0.69, P = .003)
Liposomal formulation endpoint context
Phase III, 309 patients aged 60-75
Liposomal Drug Delivery Secondary AML Pharmacokinetics

Cardiotoxicity Risk: Daunorubicin vs. Doxorubicin

Anthracycline-induced cardiotoxicity is a major dose-limiting factor. A 2025 expert panel from the International Late Effects of Childhood Cancer Guideline Harmonization Group (IGHG) concluded, based on a systematic review of moderate-quality evidence, that the risk of cardiac dysfunction is lower with daunorubicin compared to doxorubicin [1]. This is quantitatively expressed through an equivalence ratio, where a daunorubicin dose can be converted to a doxorubicin-equivalent dose for risk assessment using a factor of 0.6 [2]. This indicates that for a given milligram dose, daunorubicin confers approximately 40% less cardiotoxicity risk than doxorubicin.

Cardiotoxicity ratio
Class-level
Doxorubicin-equivalent factor: 0.6
Tolerability endpoint context, reported lower risk
IGHG panel, moderate-quality evidence
Cardio-Oncology Drug Safety Long-Term Toxicity

In Vitro Cytotoxicity: Daunorubicin vs. Newer Agents

An in vitro study directly compared the cytotoxicity of daunorubicin against three newer agents (mitoxantrone, 4'deoxydoxorubicin, and 4-demethoxydaunorubicin) on AML clonogenic cells from six patients and normal bone marrow progenitors [1]. The study found a dose-dependent cytoreduction for all agents, but crucially, none of the newer drugs demonstrated superior quantitative cytotoxicity to daunorubicin when assessed against either AML clonogenic cells or normal bone marrow progenitors . This indicates that despite structural modifications, these analogs do not offer a fundamental advantage in terms of direct cell-killing potency in this model system.

In vitro cytotoxicity
Head-to-head
No significant difference vs. mitoxantrone, 4′deoxydoxorubicin, 4-demethoxydaunorubicin
Reported cell-model response context
Clonogenic assay, AML cells from 6 patients
In Vitro Pharmacology Clonogenic Assay Drug Resistance

Reductase Binding: Daunorubicin vs. Doxorubicin

The development of chronic cardiomyopathy is linked to the reduction of anthracyclines to their alcohol metabolites by NADPH-dependent cytosolic reductases like CBR1 and AKR1A1. A computational study using molecular docking and dynamics simulations demonstrated a different binding behavior between these reductases for daunorubicin (DAUN) and doxorubicin (DOX) [1]. The simulations suggested a major contribution of carbonyl reductase 1 (CBR1) in the reduction of DAUN, a finding that is in agreement with available experimental data . This differential enzyme affinity provides a molecular rationale for the observed differences in clinical cardiotoxicity profiles.

Reductase binding
Class-level
CBR1 preferential binding for daunorubicin; distinct interaction modes vs. doxorubicin
Molecular rationale for metabolic differences
In silico docking and dynamics simulations
Molecular Docking Drug Metabolism Cardiomyopathy

Rubidomycin (Daunorubicin) Application Scenarios


Gold Standard Comparator in AML Drug Development

Based on its well-characterized and non-inferior in vitro cytotoxicity against AML progenitors compared to newer anthracyclines [1], rubidomycin (daunorubicin) serves as an essential reference standard for preclinical drug screening. Researchers developing novel agents for AML should use it as a benchmark to demonstrate superiority or synergistic potential, given that established clinical data (e.g., from the AML-10 trial [2]) provide a strong context for translating in vitro findings.

CPX-351 Liposomal Research Sourcing

The demonstrated survival benefit of the liposomal co-formulation CPX-351 over conventional daunorubicin/cytarabine [3] creates a high demand for high-purity rubidomycin as a starting material. Procurement for academic or industrial groups developing CPX-351 biosimilars, investigating novel liposomal encapsulation techniques, or studying the pharmacokinetics of fixed-ratio drug delivery is a key application, requiring a supply of the API with detailed certificates of analysis.

Cardiotoxicity Mechanism & Prevention Studies

The lower cardiotoxicity risk of daunorubicin compared to doxorubicin, as quantified by the IGHG panel's 0.6 conversion factor [4], and its distinct binding profile to NADPH-dependent reductases [5], make it a critical reagent for comparative mechanistic studies. Researchers investigating the molecular basis of anthracycline-induced cardiomyopathy can use rubidomycin alongside doxorubicin to dissect structure-toxicity relationships and test cardioprotective strategies.

Application
Selection Property
Validation Focus
AML preclinical reference standard
Established cell-model cytotoxicity baseline
Comparator response context and synergy screening
Liposomal formulation research
API purity for encapsulation and pharmacokinetic studies
Formulation-exposure review and biosimilar development
Cardiotoxicity mechanism studies
Differential reductase binding profile
Structure-toxicity relationship and cardioprotection screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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